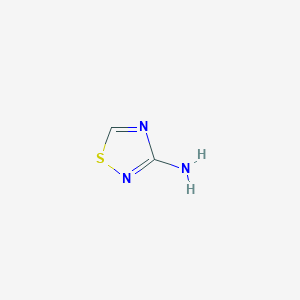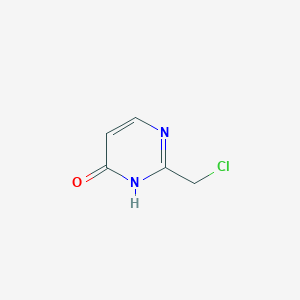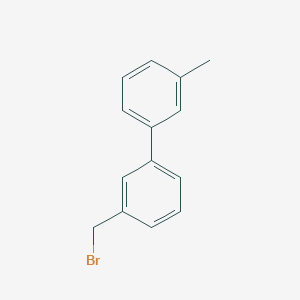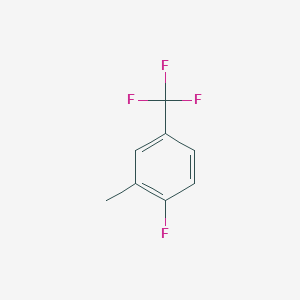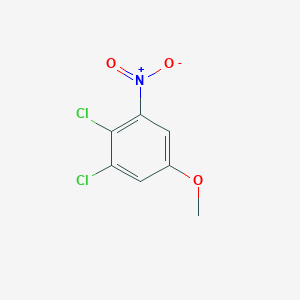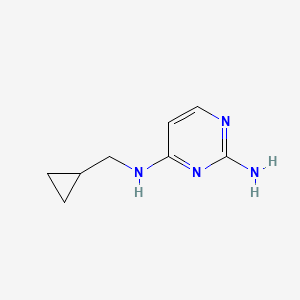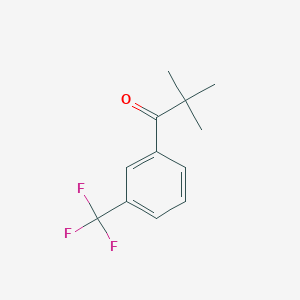
2,2-Dimethyl-3'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2,2-Dimethyl-3'-trifluoromethylpropiophenone, is a chemical entity that can be inferred to possess a trifluoromethyl group attached to a propiophenone backbone with additional methyl groups. This structure suggests potential reactivity and utility in organic synthesis, as indicated by the related compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to products like tetraarylethanes and diarylisochromanones . Another approach includes the synthesis of complex structures from 2,4-dihydroxypropiophenone, which involves multiple steps including Stille cross-coupling reactions . Additionally, the preparation of methyl 2-arylpropanoates from 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base has been reported, showcasing the versatility of propiophenone derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethyl-3'-trifluoromethylpropiophenone can be complex, with the potential for multiple isomers and conformations. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone has been determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and a twisted conformation of the molecule .
Chemical Reactions Analysis
The chemical reactivity of propiophenone derivatives can be diverse. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone involves bromination, amination, cyclization, and acidification steps . This indicates that the trifluoromethyl group in the compound of interest may also allow for selective reactions, such as halogenation and amination, which are crucial in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2,2-Dimethyl-3'-trifluoromethylpropiophenone can be deduced from the synthesis and characterization of similar molecules. For instance, new polyamides and polyimides derived from 2,2'-dimethyl-biphenylene show excellent solubility, thermal stability, and mechanical strength . Similarly, fluorinated polyimides derived from trifluoromethyl-substituted bis(ether amine) monomers exhibit low moisture absorption, low dielectric constants, and high thermal stability . These properties suggest that the compound of interest may also possess unique physical and chemical characteristics suitable for advanced material applications.
Wissenschaftliche Forschungsanwendungen
Novel Arylene Ether Polymers
Research on novel arylene ether polymers utilizing 2-trifluoromethyl-activated bisfluoro monomers, including derivatives of 2,2-Dimethyl-3'-trifluoromethylpropiophenone, has shown promising results. These polymers, synthesized through Suzuki-coupling reactions and subsequent nucleophilic displacement, exhibit outstanding thermal stability with glass-transition temperatures reaching up to 332°C and thermal degradation points beyond 670°C. Their solubility in a variety of organic solvents and ability to form transparent, flexible films highlight their potential in optical applications and as materials with high thermal resistance (Huang et al., 2007).
Supramolecular Structure Formation
Another study explored new oxyalkyl derivatives of trifluoromethanesulfonamide, incorporating structural elements akin to 2,2-Dimethyl-3'-trifluoromethylpropiophenone. These compounds form intricate supramolecular structures through self-assembly, driven by intermolecular hydrogen bonding. This dynamic interplay between different types of hydrogen-bonded associates in various phases offers insights into the design of molecular materials with tailored physical properties and phase behavior (Chipanina et al., 2020).
Organosoluble Fluorinated Polymers
In the realm of polymer science, a study on the synthesis of organosoluble fluorinated polymers, leveraging compounds similar to 2,2-Dimethyl-3'-trifluoromethylpropiophenone, revealed materials with high glass-transition temperatures and excellent solubility in common organic solvents. These polymers' ability to form strong, flexible films, coupled with their low moisture absorption and low dielectric constants, underscores their utility in electronic and optical applications, where material stability and performance are paramount (Liaw et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPNRSETZEWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609090 |
Source


|
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3'-trifluoromethylpropiophenone | |
CAS RN |
898766-39-7 |
Source


|
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)


